molecular formula C18H19N3O4 B5072999 N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide

N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide

Cat. No.: B5072999
M. Wt: 341.4 g/mol
InChI Key: DGYQEJJXLKKPQA-UHFFFAOYSA-N
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Description

“N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide” is a complex organic compound. It is related to the compound “4-Fluoro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide” which has a molecular formula of C24H22FN3O6S . It also shares similarities with “1-(2-Furoyl)piperazine”, a compound used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of related compounds involves multiple steps. For instance, “1-(2-Furoyl)piperazine” can be used to synthesize “2-[4-(2-furoyl) piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate” and similar compounds . In another example, benzamides were refluxed with “1-(2-furoyl)piperazine” in the presence of K2CO3 and CH3CN to acquire target compounds .


Molecular Structure Analysis

The molecular structure of related compounds like “4-Fluoro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide” has been confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its related compounds are complex and involve multiple steps. For instance, the synthesis of “1-(2-Furoyl)piperazine” involves the reaction of benzyl chloride with ammonia .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, “1-(2-Furoyl)piperazine” has a melting point of 67-70 °C (lit.) .

Safety and Hazards

Safety data for “1-(2-Furoyl)piperazine” indicates that it is hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(13-19-17(23)14-5-2-1-3-6-14)20-8-10-21(11-9-20)18(24)15-7-4-12-25-15/h1-7,12H,8-11,13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQEJJXLKKPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CNC(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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